![molecular formula C8H8FNO B2639789 1-(2-Fluoro-phenyl)-ethanone oxime CAS No. 364-81-8](/img/structure/B2639789.png)
1-(2-Fluoro-phenyl)-ethanone oxime
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Overview
Description
Fluorinated compounds, such as 2-(4-fluoro-phenyl)-ethylamine, have been studied for their unique properties. Fluorination is considered a possible means for altering the conformational landscapes in molecules . The effect of fluorine substitution has been studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluoro-phenyl)-ethylamine .
Synthesis Analysis
In a study, a series of 3,5-substituted-1,2,4-oxadiazole derivatives were synthesized in good to excellent yields . The anti-inflammatory potential of the newly synthesized compounds was evaluated by anti-denaturation assay using diclofenac sodium as the reference standard .Molecular Structure Analysis
The interpretation of the structures of conformers of 2-(4-fluoro-phenyl)-ethylamine was assisted by the results of quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries in the S0 state, and harmonic Raman spectra as well as natural bond orbital and atoms in molecule analyses .Chemical Reactions Analysis
The combination of the catalytic power of photocatalysis and biocatalysis has greatly boosted the development of novel synthetic strategies due to its functional diversity and stereoselective specificity . A one-pot cascade process that combined photo-oxidative fluoridation and bio-reduction was described .Physical And Chemical Properties Analysis
Fluorine substitution can lead to a wide range of different compounds, with modified conformational preferences and properties, relative to their non-fluorinated counterparts . Fluorine’s small size and highest electronegativity lead to highly polarized C–F bonds and non-polarizable fluorine lone pairs .Scientific Research Applications
Fluoroquinolone Synthesis
Fluoroquinolones are important antimicrobial agents. Researchers have explored the synthesis of fluoroquinolones using various building blocks. 1-(2-Fluoro-phenyl)-ethanone oxime can be a precursor for fluoroquinolone derivatives . Here’s a brief overview:
1,3,4-Oxadiazole Derivatives
1-(2-Fluoro-phenyl)-ethanone oxime can also serve as a starting material for the synthesis of 1,3,4-oxadiazole derivatives. These compounds have diverse biological activities, including antiproliferative effects against cancer cells :
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NZ)-N-[1-(2-fluorophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICWIGFGMGZNGL-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-phenyl)-ethanone oxime | |
CAS RN |
364-81-8 |
Source
|
Record name | N-[1-(2-fluorophenyl)ethylidene]hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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